1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride
1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride
Brand Name:
Vulcanchem
CAS No.:
107526-61-4
VCID:
VC20763791
InChI:
InChI=1S/C16H32N2O.ClH/c1-15(2,3)13-16(4,5)17-14(19)9-12-18-10-7-6-8-11-18;/h6-13H2,1-5H3,(H,17,19);1H
SMILES:
CC(C)(C)CC(C)(C)NC(=O)CCN1CCCCC1.Cl
Molecular Formula:
C16H33ClN2O
Molecular Weight:
304.9 g/mol
1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride
CAS No.: 107526-61-4
Cat. No.: VC20763791
Molecular Formula: C16H33ClN2O
Molecular Weight: 304.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107526-61-4 |
|---|---|
| Molecular Formula | C16H33ClN2O |
| Molecular Weight | 304.9 g/mol |
| IUPAC Name | 3-piperidin-1-yl-N-(2,4,4-trimethylpentan-2-yl)propanamide;hydrochloride |
| Standard InChI | InChI=1S/C16H32N2O.ClH/c1-15(2,3)13-16(4,5)17-14(19)9-12-18-10-7-6-8-11-18;/h6-13H2,1-5H3,(H,17,19);1H |
| Standard InChI Key | WOWREMQSWPYIJP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(C)(C)NC(=O)CCN1CCCCC1.Cl |
| Canonical SMILES | CC(C)(C)CC(C)(C)NC(=O)CCN1CCCCC1.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator